

Thermochemistry of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethyl-3-pentanol

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An In-depth Technical Guide on the Thermochemistry of **2,4-Dimethyl-3-pentanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of **2,4-dimethyl-3-pentanol** (CAS No. 600-36-2). While experimental data for key thermochemical quantities such as the standard enthalpy of formation, standard molar entropy, and heat capacity for this specific branched alcohol are not readily available in the public domain, this document consolidates the existing physical data and outlines the established experimental protocols for their determination. For comparative purposes, thermochemical data for a structural isomer, 4-heptanol, is also presented. This guide is intended to be a valuable resource for researchers in chemistry, pharmaceuticals, and materials science who require an understanding of the thermochemical behavior of branched heptanols.

Introduction

2,4-Dimethyl-3-pentanol, also known as diisopropylcarbinol, is a seven-carbon secondary alcohol with the chemical formula $C_7H_{16}O$.^{[1][2][3][4]} Its branched structure influences its physical and chemical properties, making it a subject of interest in fields ranging from solvent chemistry to organic synthesis. A thorough understanding of the thermochemistry of this compound is essential for process design, reaction modeling, and safety assessments. This guide summarizes the currently available data and details the standard experimental procedures used to obtain fundamental thermochemical parameters.

Physicochemical Properties

A summary of the key physical properties of **2,4-dimethyl-3-pentanol** is presented in Table 1. This data has been compiled from various sources and represents the most up-to-date information available.

Table 1: Physical Properties of **2,4-Dimethyl-3-pentanol**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₆ O	[1][2][3][4]
Molecular Weight	116.20 g/mol	[1][2][3][4]
CAS Number	600-36-2	[1][2][3][4]
Boiling Point	138-140 °C at 760 mmHg	[5]
Density	0.829 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.425	[5]
Flash Point	37 °C (closed cup)	
Vapor Pressure	2.777 mmHg at 25 °C (estimated)	

Thermochemical Data

Direct experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity of **2,4-dimethyl-3-pentanol** are not well-documented in publicly accessible literature. However, data for its enthalpy of vaporization is available.

Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The available data for **2,4-dimethyl-3-pentanol** is presented in Table 2.[6]

Table 2: Enthalpy of Vaporization of **2,4-Dimethyl-3-pentanol**

Temperature (K)	Enthalpy of Vaporization (kJ/mol)	Reference(s)
322	53.6	[6]
328	51.8	[6]
343	48.8	[6]
358	45.7	[6]

Comparative Thermochemical Data for 4-Heptanol

To provide context, the thermochemical data for a structural isomer, 4-heptanol, are presented in Table 3. These values can serve as an estimate for the properties of **2,4-dimethyl-3-pentanol**, though differences due to branching should be expected.

Table 3: Thermochemical Properties of 4-Heptanol (gas phase, 298.15 K)

Property	Value	Reference(s)
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-354.80 ± 2.10 kJ/mol	[7]
Standard Molar Entropy (S°)	Not Available	
Molar Heat Capacity (C_p)	306.77 J/mol·K (liquid)	[7]

Experimental Protocols

The determination of the fundamental thermochemical properties of a compound like **2,4-dimethyl-3-pentanol** relies on precise calorimetric measurements. The following sections describe the standard experimental methodologies that would be employed.

Determination of Enthalpy of Formation via Combustion Calorimetry

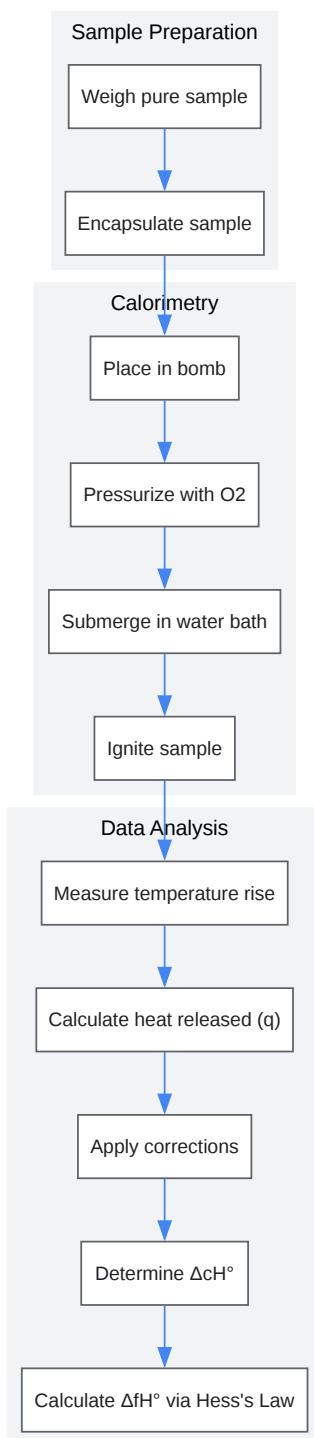
The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.[8] The

process involves the complete combustion of the sample in a high-pressure oxygen environment.

Experimental Workflow:

- **Sample Preparation:** A precise mass of high-purity **2,4-dimethyl-3-pentanol** is encapsulated in a combustible container, such as a gelatin capsule or a thin-walled glass ampoule.
- **Calorimeter Setup:** The encapsulated sample is placed in a platinum crucible inside a high-strength, stainless steel "bomb." A fuse wire is positioned to ensure ignition. The bomb is then sealed and pressurized with an excess of pure oxygen (typically around 30 atm).
- **Calorimetry:** The sealed bomb is submerged in a known quantity of water within a well-insulated calorimeter vessel. The entire system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at short intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The total heat released during the combustion is calculated from the observed temperature rise and the predetermined heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of any side products, such as nitric acid from residual atmospheric nitrogen.
- **Calculation of $\Delta_f H^\circ$:** The experimentally determined enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O) and Hess's Law to calculate the standard enthalpy of formation of **2,4-dimethyl-3-pentanol**.

Workflow for Determining Enthalpy of Formation

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Workflow for Combustion Calorimetry

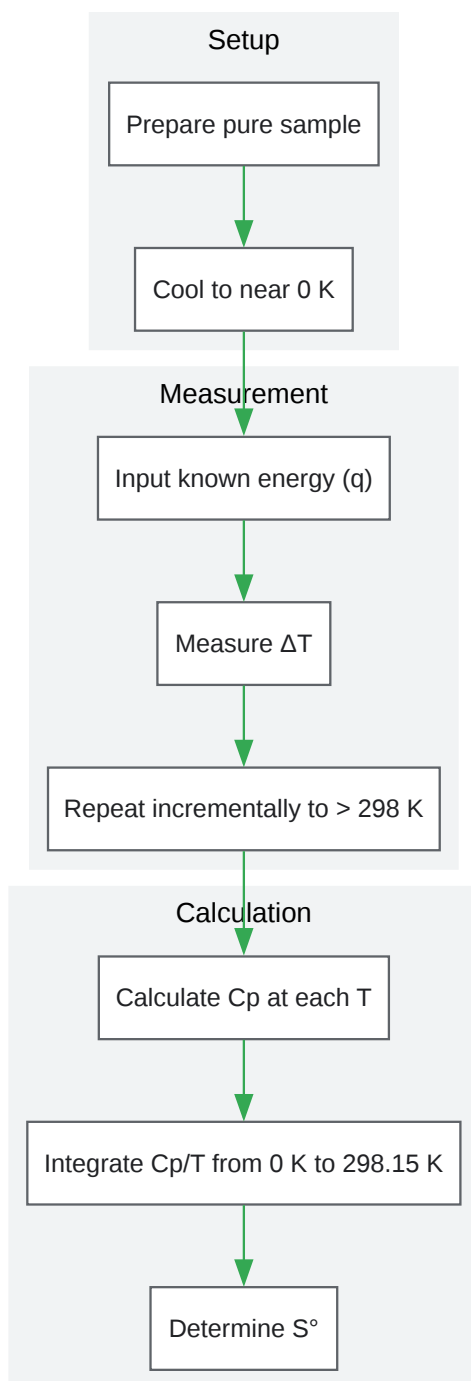
Determination of Heat Capacity and Entropy via Adiabatic Calorimetry

The heat capacity (C_p) and standard molar entropy (S°) are determined using low-temperature adiabatic calorimetry. This technique measures the heat required to raise the temperature of a sample by a small increment under conditions that minimize heat exchange with the surroundings.

Experimental Workflow:

- **Sample Preparation:** A known mass of purified **2,4-dimethyl-3-pentanol** is sealed in a sample vessel within the calorimeter.
- **Calorimeter Setup:** The sample vessel is placed in an adiabatic shield within a high-vacuum chamber. The temperature of the shield is precisely controlled to match the temperature of the sample vessel, preventing heat loss.
- **Data Acquisition:** The sample is cooled to a very low temperature (near absolute zero, ~ 5 K). A known amount of electrical energy is then supplied to the sample, and the resulting temperature increase is measured. This process is repeated in small increments up to and beyond room temperature.
- **Data Analysis:** The heat capacity at each temperature is calculated from the energy input and the measured temperature change. The experimental heat capacity data is then used to calculate the standard molar entropy (S°) by integrating C_p/T from 0 K to 298.15 K, in accordance with the third law of thermodynamics. Any phase transitions (e.g., melting) would be observed as sharp peaks in the heat capacity curve, and the enthalpy of these transitions would also be determined.

Workflow for Determining Heat Capacity and Entropy

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Workflow for Adiabatic Calorimetry

Conclusion

This technical guide has synthesized the available thermochemical and physical data for **2,4-dimethyl-3-pentanol**. While a complete thermochemical profile is not currently available from experimental measurements, the provided data on physical properties and enthalpy of vaporization, along with the comparative data for an isomer, offer valuable insights. The detailed descriptions of the standard experimental protocols for combustion and adiabatic calorimetry provide a clear pathway for future research to establish a comprehensive thermochemical understanding of this compound. Such data would be of significant benefit to the chemical, pharmaceutical, and materials science communities.

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